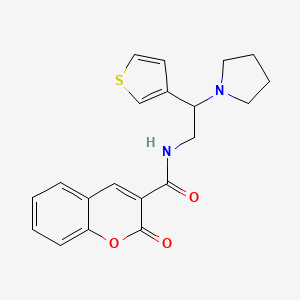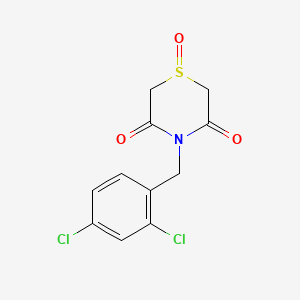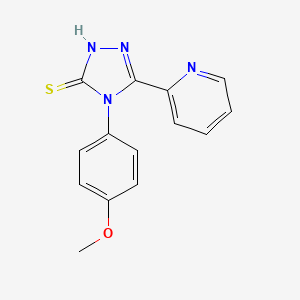
4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, commonly known as MPTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTT belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Metabolism Study
- Metabolism in Pharmaceuticals : A study by Varynskyi & Kaplaushenko (2020) explored the metabolism of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, which is structurally related to the compound . The study identified metabolites using chromatography and mass spectrometry, providing insights into the metabolic pathways of similar triazole compounds.
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : Research by Bayrak et al. (2009) focused on synthesizing various 1,2,4-triazole derivatives and assessing their antimicrobial properties. This research contributes to understanding the potential antimicrobial applications of triazole compounds.
- Further Antimicrobial Studies : Additional antimicrobial evaluations were conducted by Bayrak et al. (2009) on different 1,2,4-triazole derivatives, offering further insight into the antimicrobial potential of these compounds.
Corrosion Inhibition
- Corrosion Inhibition Research : Studies like the ones by Ansari et al. (2014) and Yadav et al. (2013) have explored the use of triazole derivatives as corrosion inhibitors for metals in acidic environments. This research highlights the potential of triazole compounds in industrial applications.
Cholinesterase Inhibition
- Enzymatic Potential Study : A study conducted by Arfan et al. (2018) explored the cholinesterase inhibitory potential of triazole derivatives, suggesting their relevance in biochemical and pharmaceutical research.
Anti-inflammatory Activities
- Evaluation of Anti-inflammatory Properties : Research on the anti-inflammatory activity of various triazole derivatives has been conducted by Labanauskas et al. (2004) and Toma et al. (2017). These studies add to the understanding of the potential therapeutic uses of triazole compounds.
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-19-11-7-5-10(6-8-11)18-13(16-17-14(18)20)12-4-2-3-9-15-12/h2-9H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHXPJZEKRYWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

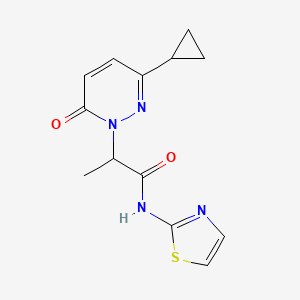
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2416500.png)
![2-imino-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2416501.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2416505.png)
![5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2416506.png)

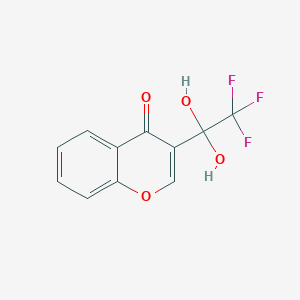
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2416509.png)
![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2416510.png)
![(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2416511.png)
